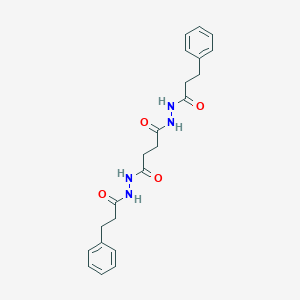![molecular formula C24H24N2O4S B464328 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Mecanismo De Acción
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. In addition, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the activity of various signaling pathways. In addition, in vivo studies have shown that this compound can inhibit tumor growth and angiogenesis, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. In addition, it has been shown to have potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potency and selectivity may vary depending on the cell line or animal model used, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for studying N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective this compound analogs. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models, which could provide valuable information for its potential use in clinical trials. Finally, this compound could be studied in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves a multi-step process that begins with the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2,2-diphenylacetic acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSZKRMMVIQMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]butanamide](/img/structure/B464253.png)
![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)
![N-(2,4-dimethylphenyl)-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B464268.png)
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)


![Methyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B464315.png)
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464343.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)